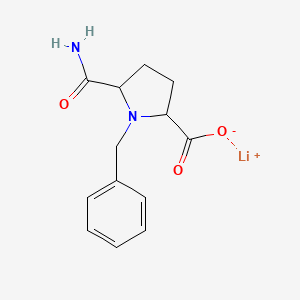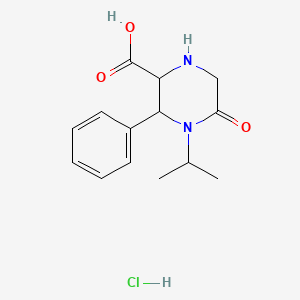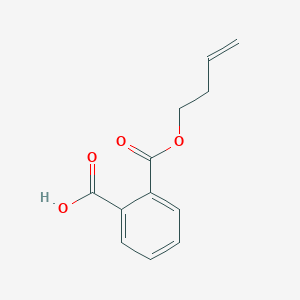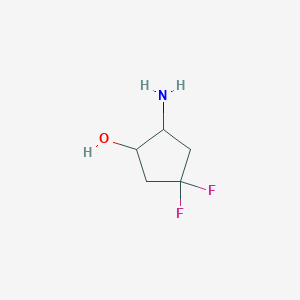
2-Amino-4,4-difluorocyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,4-difluorocyclopentan-1-ol is a fluorinated cyclopentane derivative with the molecular formula C5H9F2NO. This compound is characterized by the presence of two fluorine atoms on the cyclopentane ring, an amino group, and a hydroxyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of a chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with a fluorinated alkyl halide under basic conditions . The resultant complex is disassembled to reclaim the chiral auxiliary and obtain the target compound.
Industrial Production Methods: Industrial production of 2-Amino-4,4-difluorocyclopentan-1-ol may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce production costs.
化学反応の分析
反応の種類: 2-アミノ-4,4-ジフルオロシクロペンタン-1-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: アミノ基は還元されて第一アミンを形成することができます。
置換: 適切な条件下で、フッ素原子は他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: アジ化ナトリウム (NaN3) やシアン化カリウム (KCN) などの試薬を用いて、求核置換反応を行うことができます。
主な生成物:
酸化: 2-アミノ-4,4-ジフルオロシクロペンタノンの生成。
還元: 2-アミノ-4,4-ジフルオロシクロペンタンの生成。
置換: さまざまな置換シクロペンタン誘導体の生成。
4. 科学研究への応用
2-アミノ-4,4-ジフルオロシクロペンタン-1-オールは、科学研究において幅広い用途があり、次のような用途があります。
化学: 複雑な有機分子やフッ素化化合物の合成におけるビルディングブロックとして使用されます。
生物学: 天然のアミノ酸の構造を模倣した、医薬品設計におけるバイオイソスターとしての可能性が調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について研究されています。
産業: ユニークな物理的および化学的特性を持つ新規材料の開発に利用されています。
科学的研究の応用
2-Amino-4,4-difluorocyclopentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
作用機序
2-アミノ-4,4-ジフルオロシクロペンタン-1-オールの作用機序は、特定の分子標的や経路との相互作用に関係しています。フッ素原子の存在は、化合物の代謝安定性とバイオアベイラビリティを高めます。アミノ基とヒドロキシル基は、生物学的標的との水素結合や静電相互作用を可能にし、特定の酵素や受容体の阻害や活性化につながる可能性があります。
類似化合物:
- 2-アミノ-4,4-ジフルオロペンタン-1-オール塩酸塩
- 2-アミノ-4,4,4-トリフルオロブタン酸
比較: 類似化合物と比較して、2-アミノ-4,4-ジフルオロシクロペンタン-1-オールは、異なる立体および電子特性を与えるシクロペンタン環構造を持つ点でユニークです。同じ炭素原子に2つのフッ素原子が存在することも、他のフッ素化化合物との違いを生み出し、反応性や生物学的活性の違いにつながる可能性があります。
類似化合物との比較
- 2-Amino-4,4-difluoropentan-1-ol hydrochloride
- 2-Amino-4,4,4-trifluorobutanoic acid
Comparison: Compared to similar compounds, 2-Amino-4,4-difluorocyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties. The presence of two fluorine atoms on the same carbon atom also distinguishes it from other fluorinated compounds, potentially leading to different reactivity and biological activity.
特性
分子式 |
C5H9F2NO |
|---|---|
分子量 |
137.13 g/mol |
IUPAC名 |
2-amino-4,4-difluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-3(8)4(9)2-5/h3-4,9H,1-2,8H2 |
InChIキー |
CIDGQJFAPODFAK-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CC1(F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


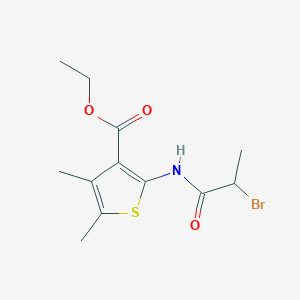
![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)

![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)


![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
